molecular formula C9H9BrO2 B3022644 Methyl 4-bromo-2-methylbenzoate CAS No. 99548-55-7

Methyl 4-bromo-2-methylbenzoate

Cat. No.: B3022644
CAS No.: 99548-55-7
M. Wt: 229.07 g/mol
InChI Key: CYEXEOXALMJXDI-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-methylbenzoate is an organic compound with the molecular formula C9H9BrO2. It is a derivative of benzoic acid, where the hydrogen atom at the para position of the benzene ring is replaced by a bromine atom, and the carboxyl group is esterified with methanol. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Scientific Research Applications

Methyl 4-bromo-2-methylbenzoate has several applications in scientific research:

Safety and Hazards

“Methyl 4-bromo-2-methylbenzoate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust, fume, gas, mist, vapors, spray, and avoid contact with skin and eyes . It’s also advised to use personal protective equipment and ensure adequate ventilation when handling this compound .

Mechanism of Action

Target of Action

Methyl 4-bromo-2-methylbenzoate is an organic compound

Mode of Action

It’s known that brominated compounds often participate in electrophilic aromatic substitution reactions . The bromine atom attached to the benzene ring can act as an electrophile, reacting with nucleophiles in the target molecule. This can lead to various changes in the target molecule, depending on its specific structure and the conditions of the reaction.

Biochemical Pathways

Brominated benzoates like this compound are often used as intermediates in the synthesis of other compounds , so their main role in biochemical pathways may be as precursors to other active molecules.

Action Environment

Like many organic compounds, it would likely be sensitive to factors such as temperature, ph, and the presence of other reactive substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-2-methylbenzoate can be synthesized through several methods. One common method involves the bromination of methyl 2-methylbenzoate. The reaction is typically carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve refluxing the reactants in a suitable solvent like dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products like 4-azido-2-methylbenzoate or 4-thiocyanato-2-methylbenzoate.

    Reduction: 4-bromo-2-methylbenzyl alcohol.

    Oxidation: 4-bromo-2-methylbenzoic acid.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromobenzoate
  • Methyl 2-bromo-4-methylbenzoate
  • Methyl 4-(bromomethyl)benzoate

Comparison

Methyl 4-bromo-2-methylbenzoate is unique due to the presence of both a bromine atom and a methyl group on the benzene ring. This combination of substituents can influence the compound’s reactivity and physical properties, making it distinct from other similar compounds. For example, methyl 4-bromobenzoate lacks the methyl group, which can affect its steric and electronic properties .

Properties

IUPAC Name

methyl 4-bromo-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-5-7(10)3-4-8(6)9(11)12-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEXEOXALMJXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621806
Record name Methyl 4-bromo-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99548-55-7
Record name Methyl 4-bromo-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-bromo-2-methylbenzoate
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Synthesis routes and methods I

Procedure details

Methyl iodide (10.0 mL, 160 mmol) was added to a mixture of 4-bromo-2-methylbenzoic acid (25.0 g, 116 mmol) and potassium carbonate (20.0 g, 145 mmol) in anhydrous dimethylformamide (75 mL) at room temperature under a nitrogen atmosphere and stirred for 18 h. The mixture was poured into water and extracted with ethyl acetate (3×50 mL). The organic phases were combined, washed with copper sulfate solution (50 mL) and brine (50 mL), dried and evaporated. Purification by column chromatography on silica gel using 9:1 hexane/ethyl acetate as eluant provided 21.0 g (79%) of methyl 4-bromo-2-methylbenzoate as a clear liquid: 1H NMR (CDCl3) δ7.85 (d, 1H), 7.42-7.47 (m, 2H), 3.95 (s, 3H), 2.64 (s, 3H); IR (neat) 1726 cm-1 ; Mass spectrum m/z 197, 199 (M+H--OCH3).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
25 g
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reactant
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20 g
Type
reactant
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Quantity
75 mL
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solvent
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Quantity
0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods II

Procedure details

A mechanically stirred mixture of 4-bromo-2-methyl-benzoic acid (100 g, 465 mmol), iodomethane (95 g, 670 mmol) and sodium bicarbonate (112 g, 1340 mmol) in DMF (325 mL) was heated at 80° C. overnight. The reaction mixture was cooled to room temperature and partitioned between water (1500 mL) and 4:1 hexanes:ethyl acetate (1500 mL). The organic layer was washed with water and dried (Na2SO4). The solvent was removed under vacuum to give 110 g of 4-bromo-2-methyl-benzoic acid methyl ester as an oil, in 100% yield; 1H NMR (DMSO-d6) δ 2.51 (s, 3H), 3.84 (s, 3H), 7.40-7.78 (m, 3H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
112 g
Type
reactant
Reaction Step One
Name
Quantity
325 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 4-bromo-2-methylbenzoic acid (14.77 g, 68.7 mmol) and sulfuric acid (5 mL) in methanol (200 mL) was heated at reflux for 3 h. The solvent was evaporated and dichloromethane (200 mL) was added. The solution was washed with water, 1 M NaOH, and brine (200 mL each), dried (MgSO4), filtered and evaporated to give 4-bromo-2-methylbenzoic acid, methyl ester (12.21 g, 78%) as a colorless liquid.
Quantity
14.77 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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